5-Ethylidene-4-hydroxyfuran-2(5H)-one

Description

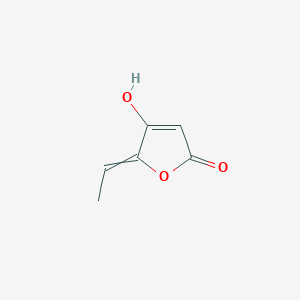

5-Ethylidene-4-hydroxyfuran-2(5H)-one is a γ-lactone derivative characterized by a furanone core substituted with a hydroxyl group at the C4 position and an ethylidene moiety at C5.

Properties

CAS No. |

82289-95-0 |

|---|---|

Molecular Formula |

C6H6O3 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

5-ethylidene-4-hydroxyfuran-2-one |

InChI |

InChI=1S/C6H6O3/c1-2-5-4(7)3-6(8)9-5/h2-3,7H,1H3 |

InChI Key |

PFDIZRXLBAEACQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1C(=CC(=O)O1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- C4 Hydroxyl vs.

- C5 Ethylidene vs. Aromatic Groups : Ethylidene substituents (unsaturated alkyl chains) may confer greater conformational flexibility and reduced steric hindrance compared to bulky aromatic groups like the 2-chlorophenyl moiety in .

Spectroscopic and Analytical Data

NMR Chemical Shifts (Carbonyl and Key Positions):

Insights :

- The C4 carbonyl in methoxy-substituted furan-2(5H)-ones (180.5 ppm) is deshielded compared to unsubstituted analogs (~175–180 ppm inferred for 4-hydroxyfuran-2(5H)-one), reflecting electron-withdrawing effects of substituents .

- Bulky C5 groups (e.g., 2-chlorophenyl) induce significant upfield shifts in adjacent carbons due to steric and electronic effects .

Pharmacological and Functional Implications

- Lipophilicity and Bioavailability : Ethylidene and isopropenyl groups () likely improve lipid solubility compared to polar hydroxyl or methoxy substituents, influencing pharmacokinetics .

- Safety Profiles : 4-Hydroxyfuran-2(5H)-one (CAS 541-57-1) has established safety data under GHS guidelines, suggesting that structurally similar compounds may require analogous handling precautions .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Ethylidene-4-hydroxyfuran-2(5H)-one, and how can reaction conditions be optimized for yield improvement?

- The synthesis often involves cyclization of γ-keto acids or halolactonization of unsaturated precursors. Key parameters include catalyst selection (e.g., Brønsted acids), temperature control (60–100°C), and solvent polarity. For example, halogenation steps can be optimized using iodine or bromine in dichloromethane under anhydrous conditions . Yield improvements (>70%) are achievable via slow reagent addition and inert atmosphere maintenance.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., vinyl protons at δ 5.5–6.5 ppm; lactone carbonyl at ~170 ppm). IR : Confirm lactone C=O stretch at 1750–1780 cm⁻¹. MS : Identify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO2). X-ray crystallography : Resolve stereochemistry and bond angles (e.g., dihedral angles between substituents) .

Q. What are the key stability considerations for storing this compound, and how do structural features influence its degradation pathways?

- Store under inert gas at –20°C to prevent hydrolysis of the lactone ring. Degradation pathways include ring-opening via nucleophilic attack (e.g., by water or amines). The ethylidene group increases susceptibility to oxidation, requiring antioxidants like BHT in non-polar solvents .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

- Density functional theory (DFT) calculations model frontier molecular orbitals (FMO) to predict regioselectivity in Diels-Alder reactions. For example, the LUMO of the lactone interacts with the HOMO of dienes, favoring endo transition states. Solvent effects (e.g., toluene vs. DMSO) are simulated using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Conduct systematic SAR studies by varying substituents (e.g., replacing ethylidene with methyl groups) and testing against isogenic cell lines. Use orthogonal assays (e.g., enzymatic inhibition + cytotoxicity screens) to distinguish direct targets from off-target effects. Cross-validate results with molecular docking .

Q. How do solvent polarity and catalyst choice influence the stereochemical outcomes of this compound synthesis?

- Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric catalysis, enhancing enantiomeric excess (e.g., up to 90% ee with chiral phosphoric acids). Non-polar solvents favor kinetic control, while protic solvents may promote racemization. Catalyst loading (5–10 mol%) and temperature gradients are critical for diastereoselectivity .

Q. What methodologies are employed to study the reaction kinetics of this compound in nucleophilic addition reactions?

- Use stopped-flow UV-Vis spectroscopy to monitor real-time kinetics. Pseudo-first-order conditions (excess nucleophile) reveal rate constants (kobs). Arrhenius plots determine activation energies (Ea). Competitive kinetic isotope effects (KIEs) probe hydrogen-bonding interactions in transition states .

Q. How can this compound serve as a precursor for synthesizing complex natural products, and what are the critical steps in such multi-step syntheses?

- The lactone core acts as a chiral building block for terpenoids and polyketides. Key steps include ring-opening cross-metathesis (Grubbs catalyst) to append alkyl chains and stereoselective hydroxylation (Sharpless epoxidation). Protecting group strategies (e.g., silyl ethers) prevent lactone degradation during elongation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.